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Cat. No.: B13693534

Get Quote

Executive Summary & Chemical Profile[1][2]
2-Bromo-6-(3-chlorophenyl)pyridine represents a high-value "dual-handle" scaffold in

modern medicinal chemistry and materials science. Unlike simple aryl halides, this building

block possesses two chemically distinct halogen sites—a reactive 2-pyridyl bromide and a less

reactive 3-phenyl chloride—along with a coordinating pyridine nitrogen.

This unique electronic architecture allows for chemoselective functionalization. The molecule

serves as a linchpin in the synthesis of negative allosteric modulators (NAMs) for mGluR5

(CNS targets) and as a cyclometalating ligand for phosphorescent Iridium(III) complexes in

OLED applications.
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Parameter Data

CAS Number 1211534-70-1

Molecular Formula C₁₁H₇BrClN

Molecular Weight 268.54 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, THF, DMSO; sparingly soluble

in hexanes

Key Features

[1][2][3][4][5][6][7][8][9][10][11] • Site A (C-Br):

High reactivity (oxidative addition prone)• Site B

(C-Cl): Low reactivity (metabolic

blocker/lipophilic handle)• Site C (Pyridine N):

Directing group for C-H activation

Synthetic Utility & Reactivity Logic
The utility of this building block rests on the rate differential between the C-Br and C-Cl bonds.

Palladium(0) catalysts will preferentially undergo oxidative addition at the electron-deficient C2-

pyridyl bromide bond (

) compared to the electron-neutral/rich meta-phenyl chloride (

).

This selectivity enables a "Stepwise Assembly" workflow:

Primary Coupling: Suzuki/Buchwald reactions at the Pyridine-Br.

Secondary Functionalization: C-H activation of the phenyl ring or forcing conditions to

activate the Phenyl-Cl.

Workflow Visualization
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Figure 1: Divergent synthesis pathways utilizing the chemoselective reactivity of the 2-bromo

position and the coordinating nitrogen.

Detailed Application Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesize a 2,6-diarylpyridine (terphenyl analog) without disturbing the chloro-

substituent. Mechanism: The electron-deficient pyridine ring facilitates rapid oxidative addition

at the C-Br bond. The 3-chloro group remains inert under mild conditions (up to 80°C).

Reagents:

Substrate: 2-Bromo-6-(3-chlorophenyl)pyridine (1.0 equiv)

Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for stability and efficiency with heteroaryl

halides.

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

Solvent: 1,4-Dioxane (0.1 M concentration)
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Step-by-Step Procedure:

Setup: In a glovebox or under Ar flow, charge a reaction vial with the substrate (1.0 equiv),

boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

Note: Monitoring by LCMS is critical. Stop when the starting bromide is consumed.

Prolonged heating (>100°C) may trigger minor activation of the Cl-site or homocoupling.

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over

Na₂SO₄.

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will typically

elute earlier than the starting material due to increased lipophilicity.

Validation Criteria:

¹H NMR: Disappearance of the doublet at ~7.5 ppm (pyridine H3/H5 adjacent to Br) and

appearance of new aryl signals.

MS (ESI): Observation of [M+H]⁺ corresponding to the coupled product; isotope pattern

should show a single chlorine (3:1 ratio for M:M+2).

Protocol B: Iridium(III) Cyclometalation (OLED Materials)
Objective: Synthesize a chloro-substituted heteroleptic Ir(III) complex. Mechanism: The pyridine

nitrogen directs the insertion of Iridium into the ortho-C-H bond of the phenyl ring. The 3-chloro

substituent influences the emission color (blue-shift via inductive effect) and prevents "over-

metalation" at the occupied site.

Reagents:

Ligand: 2-Bromo-6-(3-chlorophenyl)pyridine (used here as a precursor, often the Br is

converted to a phenyl/alkyl group before this step, or the Br is used for post-complexation
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coupling). Modification: If using the raw bromide, the complex allows for post-synthetic

modification.

Metal Source: IrCl₃·nH₂O

Solvent: 2-Ethoxyethanol/Water (3:1)

Step-by-Step Procedure:

Dimer Formation: Combine Ligand (2.2 equiv) and IrCl₃ (1.0 equiv) in the solvent mixture.

Reflux: Heat to 110°C under N₂ for 12–15 hours. The mixture will turn yellow/orange as the

chloro-bridged dimer forms.

Precipitation: Cool to RT and add water. Filter the precipitate (the dimer).

Ligand Exchange (Optional): React the dimer with acetylacetone (acac) and Na₂CO₃ in 2-

ethoxyethanol at 80°C to form the monomeric Ir(L)₂(acac) complex.

Handling, Stability, and Safety
Hazard Class Description Mitigation

Skin/Eye Irritant
Halogenated pyridines can be

potent irritants.

Wear nitrile gloves and safety

goggles. Handle in a fume

hood.

Stability
Stable under ambient

conditions. Non-hygroscopic.

Store in a cool, dry place. Light

sensitive over long periods

(months).

Metabolic Liability

The 3-chlorophenyl moiety is

metabolically stable (blocks

CYP oxidation).

Ideal for early-stage drug

discovery (ADME friendly).

References & Authoritative Sources
mGluR5 Antagonist Discovery (General Scaffold Utility):

Discovery of novel modulators of metabotropic glutamate receptor subtype-5.[4][12]
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Source:

Context: Establishes the 2-pyridyl-phenyl scaffold as a privileged structure for CNS drug

development.

Selective Suzuki Coupling on Dihalo-pyridines:

Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

Source:

Context: Provides the mechanistic basis for the reactivity difference between the C-Br and

C-Cl bonds in pyridine systems.

Iridium Complex Synthesis (OLEDs):

Facile Synthesis of Bromine-Substituted Pyridine Precursors.

Source:

Context: Describes handling and metalation of brominated pyridine ligands.

General Grignard/Coupling Protocols:

Application Notes for Synthesis of Phenyl-pyridinylmethanol.

Source:

Context: Standard operating procedures for handling 2-bromopyridine derivatives in

organometallic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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